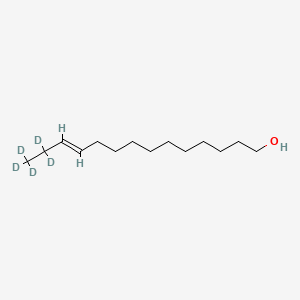

(11E)-Tetradecen-1-ol-d5

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H28O |

|---|---|

Molekulargewicht |

217.40 g/mol |

IUPAC-Name |

(E)-13,13,14,14,14-pentadeuteriotetradec-11-en-1-ol |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3/b4-3+/i1D3,2D2 |

InChI-Schlüssel |

YGHAIPJLMYTNAI-BNWVTDPSSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCCO |

Kanonische SMILES |

CCC=CCCCCCCCCCCO |

Herkunft des Produkts |

United States |

(11E)-Tetradecen-1-ol-d5 structural formula and isomers

An In-depth Technical Guide to (11E)-Tetradecen-1-ol-d5: Structural Elucidation, Isomeric Complexity, and Analytical Strategies

Abstract

This technical guide provides a comprehensive examination of (11E)-Tetradecen-1-ol-d5, a deuterated isotopologue of a significant long-chain fatty alcohol. Primarily utilized as an internal standard in analytical chemistry, its efficacy is predicated on a thorough understanding of its structure and the potential for isomeric contamination. This document delineates the structural formula of the parent compound and its d5 variant, explores the critical landscape of its geometric, positional, and structural isomers, and details the analytical methodologies essential for their differentiation. By integrating principles of organic chemistry with practical analytical workflows, this guide serves as an essential resource for researchers leveraging this compound in pheromone analysis, metabolic studies, and other advanced applications where isotopic labeling is paramount for quantitative accuracy.

Introduction: The Significance of Isotopic Labeling in Chemical Biology

Long-chain unsaturated alcohols are fundamental components of biological systems, acting as signaling molecules, metabolic intermediates, and structural precursors. (11E)-Tetradecen-1-ol, a member of this class, is recognized as a component of insect pheromone blends, chemical signals that mediate intraspecific communication and are vital for behaviors such as mating.[1][2] The precise geometry and structure of these molecules are critical; even minute changes, such as the configuration of a double bond, can dramatically alter or nullify biological activity.

In the quantitative analysis of such compounds from complex biological matrices, the use of stable isotope-labeled internal standards is the gold standard. Deuterium-labeled analogues, such as (11E)-Tetradecen-1-ol-d5, are ideal for this purpose. They are chemically identical to the analyte of interest, ensuring co-elution in chromatographic systems and similar ionization efficiency in mass spectrometry, yet their increased mass allows for unambiguous differentiation. This guide provides the core technical knowledge required to effectively utilize (11E)-Tetradecen-1-ol-d5, with a foundational emphasis on its structural integrity and isomeric purity.

Part 1: Structural Elucidation of (11E)-Tetradecen-1-ol-d5

The nomenclature of the topic compound provides a precise blueprint for its molecular architecture. A systematic deconstruction reveals its core features.

-

Tetradec- : A fourteen-carbon aliphatic backbone.

-

-11-en- : An unsaturated double bond located between carbon 11 and carbon 12.

-

-1-ol : A primary alcohol functional group (-OH) at the C-1 position.

-

(11E)- : The stereochemical descriptor for the double bond, indicating an entgegen or trans configuration, where the highest priority substituents on each carbon of the double bond are on opposite sides.

-

-d5 : The notation for the incorporation of five deuterium (²H) atoms, replacing five protium (¹H) atoms.

Based on commercially available standards, the deuteration is specifically located at the terminal end of the molecule.[3] The complete IUPAC name is therefore (11E)-tetradec-11-en-13,13,14,14,14-d5-1-ol .

Chemical Structure:

HO-CH₂-(CH₂)₉-CH=CH-CD₂-CD₃

This specific placement of deuterium atoms at the terminus, away from the double bond and the hydroxyl group, is a deliberate synthetic choice. It maximizes the mass difference from the parent molecule without altering the chemical reactivity or chromatographic behavior associated with the key functional groups.

Physicochemical Properties

A comparison of the parent compound and its deuterated analogue highlights the physical impact of isotopic substitution.

| Property | (11E)-Tetradecen-1-ol | (11E)-Tetradecen-1-ol-d5 | Data Source(s) |

| Molecular Formula | C₁₄H₂₈O | C₁₄H₂₃D₅O | [4][5] |

| Molecular Weight | 212.37 g/mol | 217.4 g/mol | [5][6] |

| IUPAC Name | (E)-tetradec-11-en-1-ol | (11E)-tetradec-11-en-13,13,14,14,14-d5-1-ol | [3][7] |

| SMILES | CC/C=C/CCCCCCCCCCO | [2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCCO | [7] |

| InChI Key | YGHAIPJLMYTNAI-ONEGZZNKSA-N | (Not readily available) | [4] |

Part 2: The Isomeric Landscape of Tetradecen-1-ol

The biological specificity of pheromones and other signaling molecules necessitates a rigorous understanding of isomerism. The presence of unintended isomers can confound experimental results, leading to inaccurate quantification or misinterpretation of biological activity.

Geometric Isomerism: The Critical E/Z Configuration

The most significant isomeric relationship for this molecule is the geometric isomerism at the C11-C12 double bond.

-

(11E)-Tetradecen-1-ol (trans) : The parent compound, with the carbon backbone extending in opposite directions across the double bond.

-

(11Z)-Tetradecen-1-ol (cis) : The geometric isomer, with the carbon backbone on the same side of the double bond, creating a distinct "kink" in the molecule.

The biological activity of insect pheromones is often dependent on a specific geometric isomer or a precise ratio of E and Z isomers.[8] For instance, the European Corn Borer (Ostrinia nubilalis) utilizes a blend of (Z)- and (E)-11-tetradecenyl acetate, a closely related derivative, with different ratios attracting different strains of the moth.[8] Therefore, verifying the geometric purity of an analytical standard is not merely a procedural step but a prerequisite for valid biological research.

Caption: Geometric isomers of 11-Tetradecen-1-ol.

Positional Isomerism

Positional isomers have the same carbon skeleton and functional groups but differ in the location of the double bond. These variations result in distinct molecules with different physical properties and biological functions. For example, (Z)-9-tetradecen-1-ol is a known sex pheromone component for the fall armyworm (Spodoptera frugiperda).[9][10]

Common Positional Isomers of Tetradecen-1-ol:

-

(9E)-Tetradecen-1-ol

-

13-Tetradecen-11-yn-1-ol (contains both a double and triple bond)[11]

Structural Isomerism

Structural isomers share the same molecular formula but have different atomic connectivity, such as branched carbon chains. While less common in pheromone chemistry than geometric or positional isomers, their potential presence from synthetic side-reactions must be considered. An example includes methyl-branched analogues like (11E)-13-Methyl-11-tetradecenyl acetate.[12]

Part 3: Analytical Methodologies for Isomer Differentiation

A multi-faceted analytical approach is required to confirm the identity, purity, and isomeric composition of (11E)-Tetradecen-1-ol-d5. The choice of technique is dictated by the type of isomerism being investigated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for the analysis of volatile and semi-volatile compounds like fatty alcohols.

-

Expertise & Causality: GC excels at separating positional isomers based on subtle differences in their boiling points and interactions with the GC column's stationary phase. While E/Z isomers have very similar boiling points, they can often be separated on long, polar capillary columns (e.g., biscyanopropyl polysiloxane) due to differences in their molecular shape. The cis isomer, with its U-shape, may have a slightly different retention time than the more linear trans isomer.

-

Trustworthiness (Role of the d5-Standard): In a quantitative assay, the d5-labeled standard is added to the sample at a known concentration. The analyte and the standard co-elute. The mass spectrometer distinguishes them based on their mass-to-charge ratio (m/z). By comparing the peak area of the analyte to the peak area of the internal standard, precise quantification is achieved, correcting for any sample loss during preparation or injection.

Experimental Protocol: GC-MS Analysis

-

Derivatization (Mandatory for -OH): The hydroxyl group makes fatty alcohols polar and prone to peak tailing. Derivatization to a less polar ester or silyl ether is crucial. A common method is silylation.[13]

-

Instrumentation:

-

GC Column: A polar capillary column such as a DB-23 or SP-2340 (60 m x 0.25 mm x 0.25 µm) is recommended for resolving geometric isomers.

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Use Selected Ion Monitoring (SIM) for highest sensitivity, monitoring key fragments of the analyte and the d5-standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for distinguishing geometric isomers.

-

Expertise & Causality: The key lies in the coupling constant (J-coupling) between the two protons on the double bond (vinylic protons).

-

For E (trans) isomers , the vinylic protons are far apart, resulting in a large coupling constant, typically in the range of 12-18 Hz .

-

For Z (cis) isomers , the vinylic protons are closer, leading to a smaller coupling constant, typically 6-12 Hz .

-

-

Trustworthiness: This physical principle provides an unambiguous structural assignment of the double bond geometry, serving as a self-validating system for purity assessment. ¹³C NMR can also be used, as the chemical shifts of the allylic carbons are sensitive to the double bond's stereochemistry.

Caption: Comprehensive workflow for isomeric analysis.

Conclusion

(11E)-Tetradecen-1-ol-d5 is a powerful analytical tool whose utility is directly tied to its chemical and, critically, its isomeric purity. As demonstrated, a single molecular formula can represent a diverse array of isomers with profoundly different biological activities. For researchers in drug development, metabolomics, and chemical ecology, a rigorous, multi-technique approach to structural verification is not optional—it is essential for generating reproducible, high-fidelity data. By employing high-resolution GC-MS for separation and quantification and leveraging the definitive power of NMR for geometric assignment, scientists can proceed with confidence in the accuracy of their results.

References

- ResearchGate. (n.d.). Synthesis of ( Z/E )-11-tetradecen-1-ol, a component of Ostrinia nubilalis sex pheromone.

- Splendid Lab Pvt. Ltd. (n.d.). (11E)-Tetradecen-1-ol-d5.

- NIST. (n.d.). 11-Tetradecen-1-ol, (E)-. In NIST Chemistry WebBook.

- Splendid Lab Pvt. Ltd. (n.d.). (11E)-Tetradecen-1-yl-d5 Acetate.

- NIST. (n.d.). 11-Tetradecen-1-ol, (E)-. In NIST Chemistry WebBook.

- NIST. (n.d.). 11-Tetradecen-1-ol, acetate, (Z)-. In NIST Chemistry WebBook.

- NSJ Prayoglife. (n.d.). (Z)-9-Tetradecen-1-ol acetate.

- The Good Scents Company. (n.d.). (Z)-9-tetradecen-1-ol myristoleyl alcohol.

- PubChem. (n.d.). 13-Tetradece-11-yn-1-ol.

- PubChem. (n.d.). E-11(13-Methyl)tetradecen-1-ol acetate.

- PubChem. (n.d.). 11-Tetradecen-1-ol, (11E)-.

- EPA. (n.d.). 9-Tetradecen-1-ol, 1-formate, (9Z)-.

- EPA. (n.d.). 11-Tetradecen-1-ol, 1-acetate, (11E)-.

- ResearchGate. (n.d.). Incorporation of deuterium labels into pheromone gland components.

- ACS Publications. (2020).

- PubMed. (n.d.). An infrared spectroscopic method for quantitative analysis of fatty alcohols and fatty acid esters in machinery oils.

- Just Agriculture. (2023). Insect Pheromones: An Eco-Friendly Tool for Insect Management.

- Cyberlipid. (n.d.). Fatty alcohol analysis.

- Pheromones of Insects. (n.d.). Pheromones of Insects.

- ResearchGate. (n.d.). Determination of fatty alcohol ethoxylates by derivatization with phthalic anhydride followed by liquid chromatography with UV-vis detection.

- PubMed. (n.d.). Diversity and role of volatile terpene and terpenoid pheromones in insects.

- MDPI. (n.d.). Free Fatty Acid Determination in Alcoholic and Non-Alcoholic Beers via Liquid Chromatography–High-Resolution Mass Spectrometry Analysis.

- Entomology. (2008). Use of pheromones in IPM.

Sources

- 1. academics.su.edu.krd [academics.su.edu.krd]

- 2. Diversity and role of volatile terpene and terpenoid pheromones in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. 11-Tetradecen-1-ol, (E)- [webbook.nist.gov]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. 11-Tetradecen-1-ol, (E)- [webbook.nist.gov]

- 7. 11-Tetradecen-1-ol, (11E)- | C14H28O | CID 1712011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prayoglife.com [prayoglife.com]

- 10. (Z)-9-tetradecen-1-ol, 35153-15-2 [thegoodscentscompany.com]

- 11. 13-Tetradecen-11-yn-1-ol | C14H24O | CID 543337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. E-11(13-Methyl)tetradecen-1-ol acetate | C17H32O2 | CID 5367655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

Commercial Sourcing & Technical Application of (11E)-Tetradecen-1-ol-d5

Executive Summary

High-Fidelity Internal Standards for Pheromone Quantification

(11E)-Tetradecen-1-ol-d5 (E11-14:OH-d5) is a critical stable isotope-labeled internal standard (SIL-IS) used primarily in the quantitative analysis of Lepidopteran sex pheromones.[1] Its primary application is in Isotope Dilution Mass Spectrometry (IDMS) , where it serves to correct for analyte loss during extraction and ionization variability in Gas Chromatography-Mass Spectrometry (GC-MS).[1]

For researchers targeting pests such as the Spruce Budworm (Choristoneura fumiferana) or the Egyptian Armyworm (Spodoptera littoralis), the accuracy of field monitoring data hinges on the purity and isomeric integrity of this standard. This guide delineates the commercial landscape, technical specifications, and validated protocols for integrating E11-14:OH-d5 into bioanalytical workflows.[1]

Chemical Identity & Technical Specifications

To ensure reproducibility, researchers must procure standards meeting rigorous isotopic and stereochemical criteria. The "d5" label typically refers to deuteration at the terminal ethyl group (C13, C14), ensuring the label is retained in key mass spectral fragments during electron ionization (EI).

Table 1: Technical Specifications of (11E)-Tetradecen-1-ol-d5[1]

| Parameter | Specification | Critical Note |

| Chemical Name | (11E)-Tetradecen-1-ol-d5 | Trans isomer is essential; Cis (Z) impurities can co-elute with target analytes.[1] |

| CAS Number | 199013-43-9 | Specific to the d5 isotopologue.[1][2] |

| Molecular Formula | C₁₄H₂₃D₅O | |

| Molecular Weight | ~217.41 g/mol | +5 Da shift from unlabeled parent (212.37 g/mol ).[1] |

| Isotopic Purity | ≥ 98 atom % D | Lower enrichment leads to "cross-talk" with the native analyte signal (M+0). |

| Chemical Purity | ≥ 95% (GC) | Major impurities often include the Z-isomer or saturated tetradecanol.[1] |

| Label Position | Typically 13,13,14,14,14-d5 | Terminal labeling is preferred to avoid scrambling during fragmentation. |

| Solubility | Dichloromethane, Hexane, Ethanol | Store stock solutions in non-protic solvents at -20°C to prevent exchange. |

Commercial Supply Landscape

The supply chain for specific pheromone isotopologues is niche. While general chemical vendors may list the parent compound, the deuterated form often requires specialized synthesis or sourcing from biological standard catalogs.

Primary Commercial Sources[1]

-

US Biological Life Sciences

-

Toronto Research Chemicals (TRC) / LGC Standards

-

Capability: Major supplier of custom stable isotopes.

-

Notes: Often stock the acetate derivative ((11E)-Tetradecenyl acetate-d5).[1] Since the alcohol is the hydrolysis product, they can often supply the alcohol on request or it can be easily derived from the acetate in-house.

-

-

Pherobank (Wageningen, Netherlands) [3]

-

Specialization: The global authority on pheromone reference materials.

-

Service: While they focus on native pheromones, they maintain a custom synthesis division ("Pherobank Custom Synthesis") capable of producing high-stereopurity deuterated standards for GLP studies.[1]

-

-

C/D/N Isotopes

-

Role: Generalist stable isotope manufacturer.[1]

-

Strategy: If not in stock, they are a primary contract manufacturer for deuterated fatty alcohols.

-

Sourcing Decision Workflow

Figure 1: Strategic sourcing decision tree for rare pheromone standards.[1] If the alcohol is unavailable, the acetate derivative is a viable alternative that can be quantitatively converted.

Validated Analytical Protocol: Isotope Dilution GC-MS

The following protocol utilizes (11E)-Tetradecen-1-ol-d5 as an internal standard to quantify the native pheromone from insect gland extracts or field lures.

Principle

By spiking the sample with a known amount of the d5-standard before extraction, any loss of pheromone during handling (evaporation, adsorption to glass) affects the standard and analyte equally. The ratio of the Native (d0) to Standard (d5) peak areas remains constant, ensuring accurate quantification.

Workflow Diagram[1]

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. Spiking prior to extraction is the critical control point for data integrity.

Step-by-Step Methodology

Reagents:

-

(11E)-Tetradecen-1-ol-d5 (Stock: 100 ng/µL in Hexane).[1]

-

Solvent: GC-grade Hexane or Dichloromethane.[1]

Procedure:

-

Gland Excision/Sample Prep: Place the excised pheromone gland or lure septum into a 2 mL GC vial with a glass insert.

-

Internal Standard Spiking: Immediately add 10 µL of the d5-stock solution (1000 ng total) directly onto the sample. Allow to equilibrate for 5 minutes.

-

Scientific Rationale: Immediate spiking ensures the IS experiences the same extraction kinetics as the native pheromone.

-

-

Extraction: Add 200 µL of Hexane. Vortex gently for 30 seconds.[1] Soak for 1 hour at room temperature (or overnight at -20°C for lures).

-

Transfer: Transfer the supernatant to a fresh vial insert.

-

GC-MS Analysis:

SIM Parameters (Example):

-

Native (d0): Monitor m/z 194 (M-H2O)+ or m/z 212 (M)+ depending on ionization.

-

Standard (d5): Monitor m/z 199 (M-H2O)+ or m/z 217 (M)+.

-

Note: The shift of +5 Da confirms the d5 label. Ensure the "d5" ions do not overlap with natural isotopes of the "d0" (M+5 is rare, making this a clean channel).

References

-

US Biological Life Sciences. (11E)-Tetradecen-1-ol-d5 Product Page. Retrieved from (Verified availability via search).[1]

-

LGC Standards / TRC. Stable Isotopes for Research. Retrieved from .[1]

-

Pherobank. Reference Pheromones and Custom Synthesis. Retrieved from .[1]

- Gronning, et al. (2000). "Biosynthesis of the sex pheromone component (E)-11-tetradecenyl acetate in the spruce budworm." Journal of Chemical Ecology. (Contextualizing the biological relevance).

- Millar, J. G. (2012). "Geometric and optical isomers of pheromones: synthesis and biological activity." Insects. (Grounding the requirement for stereochemical purity).

Sources

Technical Guide: Safety, Handling, and Integrity of (11E)-Tetradecen-1-ol-d5

Executive Summary & Compound Profile

Compound: (11E)-Tetradecen-1-ol-d5 Role: Stable Isotope Internal Standard (SIS) / Pheromone Analog Parent CAS: 35153-18-5 (Unlabeled)[1]

This guide addresses the dual-safety requirements for (11E)-Tetradecen-1-ol-d5 : protecting the researcher from chemical exposure and protecting the isotopically labeled standard from degradation.[1] As a deuterated long-chain fatty alcohol containing an alkene unsaturation, this compound presents specific challenges regarding oxidative stability, photo-isomerization, and isotopic dilution.[1]

Physicochemical Characterization

| Property | Data (Parent/Derived) | Significance |

| Molecular Formula | C₁₄H₂₃D₅O | Deuterated analog for Mass Spec quantification.[1] |

| Molecular Weight | ~217.41 g/mol | +5 Da shift from parent (212.[1]37) allows MS resolution.[1] |

| LogP | ~5.6 (Lipophilic) | High affinity for plastics/glass surfaces; requires solvent rinsing.[1] |

| Boiling Point | ~280°C (est) | Low volatility, but amenable to GC analysis. |

| Solubility | Ethanol, Hexane, DCM | Insoluble in water; requires organic solvent carriers. |

| Isomeric Purity | >98% (E-isomer) | Critical for biological relevance; "Z" contamination alters activity.[1] |

Health, Safety, and Environment (HSE) Risk Assessment

Note: While specific toxicological data for the d5-variant is limited, protocols are derived from the parent compound (E)-11-Tetradecen-1-ol and general fatty alcohol hazards.[1]

GHS Classification & Hazard Statements

Signal Word: WARNING

-

H319: Causes serious eye irritation.[4]

-

H410: Very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: Not required under standard fume hood ventilation.[1] If aerosolization occurs (e.g., during high-pressure spraying), use a NIOSH-approved respirator with organic vapor cartridges.[1]

-

Dermal: Nitrile gloves (minimum 0.11 mm thickness).[1] Breakthrough time >480 min.[1]

-

Ocular: Chemical safety goggles. Face shield recommended if handling concentrated stock solutions (>100 mg).

Sample Integrity: The "Double-Safety" Protocol

For a deuterated standard, "safety" includes the prevention of isotopic exchange and chemical degradation. The cost of d5-labeled compounds necessitates a rigorous preservation protocol.[1]

Critical Degradation Pathways[1]

-

Oxidative Epoxidation: The double bond at C11 is susceptible to attack by singlet oxygen, forming an epoxide.[1] This destroys the m/z signal and creates ghost peaks.[1]

-

Photo-Isomerization: UV light can catalyze the conversion of the (E) trans isomer to the (Z) cis isomer, invalidating the standard for isomer-specific assays.[1]

-

Proton-Deuterium Exchange: While C-D bonds are generally stable, exposure to strong acids or bases can catalyze exchange at alpha-positions, reducing isotopic purity.[1]

Storage & Handling Directives

-

Primary Storage: -20°C in amber glass vials.

-

Headspace Management: MANDATORY. Always purge vial headspace with dry Argon or Nitrogen after every use.[1] Oxygen is the primary enemy of the alkene group.

-

Solvent Selection: Store stock solutions in non-protic solvents (e.g., Hexane, Dichloromethane) or Ethanol (if protic solvent is unavoidable for downstream apps). Avoid water/acid mixtures for long-term storage.[1]

Operational Workflow & Visualization

Protocol: Preparation of Internal Standard Stock

Objective: Create a stable 1 mg/mL stock solution without introducing contaminants or inducing isomerization.

-

Equilibration: Remove the manufacturing vial from -20°C storage. Allow it to reach room temperature inside a desiccator (20 mins) to prevent water condensation on the cold glass.

-

Solvent Addition: Add spectroscopic-grade Ethanol or Hexane directly to the vial to achieve target concentration.[1]

-

Dissolution: Vortex gently for 30 seconds. Do not sonicate unless necessary, as heat promotes degradation.

-

Aliquotting: Immediately transfer into single-use amber autosampler vials with deactivated glass inserts.

-

Inerting: Purge each aliquot with a gentle stream of Argon for 10 seconds before capping.

Visualization: Chain of Custody & Degradation Logic

Caption: Workflow for handling (11E)-Tetradecen-1-ol-d5, highlighting critical control points (Argon Purge) and degradation risks (UV/Oxygen).

Self-Validating System: System Suitability Test (SST)[1]

Before applying the d5-standard to valuable biological samples, run this SST to verify isotopic integrity.

Protocol:

-

Blank Run: Inject pure solvent.[1] Ensure no peaks appear at the retention time of the analyte (carryover check).

-

Isotopic Purity Check: Inject 1 µL of the d5-standard (10 µg/mL).

-

Criteria:

-

Retention Time: Must match the unlabeled parent (± 0.05 min).

-

Mass Spectrum: Major ion cluster must show [M-H2O]+ or molecular ion shifted by +5 Da compared to parent.[1]

-

Unlabeled Contamination: The signal at the parent mass (M) must be <0.5% of the d5 signal. If >0.5%, the standard is compromised and will skew quantification.

-

Emergency Response

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Fatty alcohols are lipophilic; water alone is ineffective.[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][5]

-

Spill (Small): Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials like sawdust.[1] Dispose of as hazardous chemical waste (due to aquatic toxicity).[1]

References

-

PubChem. (n.d.).[1] (E)-11-Tetradecen-1-ol Compound Summary. National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]

-

Bedoukian Research. (2015).[1][2] Safety Data Sheet: (E)-11-Tetradecenyl Acetate Technical Pheromone. Retrieved February 6, 2026, from [Link]

-

Van Bergen, B., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed.[1] Retrieved February 6, 2026, from [Link]

Sources

Natural Occurrence of Tetradecenol Isomers in Insects: A Technical Guide

Part 1: Executive Summary & Core Directive

The Precision of Chemical Signaling

Tetradecenols (C14 monounsaturated alcohols) represent a critical class of semiochemicals in Insecta, particularly within the order Lepidoptera. Unlike broad-spectrum volatile organic compounds (VOCs), these molecules function through hyper-specific stereochemical recognition. A shift in the double bond position (e.g., from

For drug development and pest control professionals, understanding this isomerism is not merely academic—it is the foundation of mating disruption technology , a sector moving away from broad pesticides toward species-specific molecular interference. This guide synthesizes the chemical ecology, biosynthetic origins, and rigorous analytical protocols required to isolate and utilize these compounds.

Part 2: Chemical Diversity & Ecological Function

Isomeric Distribution

The biological activity of tetradecenols is dictated by the location of the unsaturation on the 14-carbon chain. While the acetate esters (14:OAc) are more common as major pheromone components, the alcohol forms (14:OH) often serve as essential synergists or critical antagonists that ensure reproductive isolation between sympatric species.

Table 1: Key Tetradecenol Isomers and Their Ecological Roles

| Isomer | Shorthand | Key Species | Ecological Function |

| (Z)-9-Tetradecen-1-ol | Spodoptera exigua (Beet Armyworm) | Minor component; synergist for mating success.[2] | |

| Hypsipyla robusta (Mahogany Shoot Borer) | Essential blend component.[3] | ||

| (Z)-11-Tetradecen-1-ol | Adoxophyes spp.[4] (Tea Tortrix) | Major sex pheromone component.[3][5][6][7] | |

| Choristoneura spp.[1][8][9] (Spruce Budworms) | Often acts as an inhibitor to prevent cross-mating. | ||

| (E)-11-Tetradecen-1-ol | Choristoneura fumiferana | Potent behavioral antagonist (inhibitor). | |

| Ostrinia nubilalis (European Corn Borer) | Minor component in some strains.[3] | ||

| (Z)-7-Tetradecen-1-ol | Trichoplusia ni (Cabbage Looper) | Minor component; precursor to the acetate. | |

| (Z)-5-Tetradecen-1-ol | Cossus cossus (European Goat Moth) | Primary attractant component. |

Mechanism of Action: The "Lock and Key"

Insects utilize Odorant Receptor Neurons (ORNs) housed in sensilla on the antennae.

-

Agonism: The correct isomer binds to the pheromone receptor (PR), triggering a signal transduction cascade (Orco co-receptor complex) that elicits upwind flight.

-

Antagonism: A sympatric species may release a similar isomer (e.g.,

-14:OH vs

Part 3: Biosynthetic Pathways

Understanding the biosynthesis is crucial for biotechnological production (e.g., engineering yeast or plants to produce pheromones). The pathway relies on specific desaturases acting on fatty acyl precursors, followed by reduction.

Pathway Logic

-

Fatty Acid Synthesis (FAS): Production of Palmitate (C16) and Myristate (C14).

-

Desaturation: Integral membrane enzymes (

11 or -

Reduction: Fatty Acyl Reductases (FARs) convert the acyl-CoA or acyl-ACP to the alcohol.

-

Modification: Acetyltransferases may convert the alcohol to an acetate ester.

Figure 1: Biosynthetic pathway of tetradecenol isomers in Lepidoptera pheromone glands.

Part 4: Analytical Methodologies (Self-Validating Protocols)

The Challenge of Double Bond Location

Standard Mass Spectrometry (EI-MS) often fails to distinguish double bond positions in long-chain alkenes because the double bond migrates along the chain during ionization. Solution: Dimethyl Disulfide (DMDS) Derivatization.[10][11] This reaction "locks" the double bond by adding a sulfur group to each carbon of the unsaturation, creating a stable adduct with distinct cleavage patterns.

Protocol: DMDS Derivatization for GC-MS

Objective: Determine the exact position of the double bond in a C14 monounsaturated alcohol.

Reagents:

-

Hexane (HPLC Grade)

-

Dimethyl Disulfide (DMDS)[10]

-

Iodine solution (60 mg

in 1 mL diethyl ether) -

Sodium Thiosulfate (5% aqueous solution)[11]

Step-by-Step Workflow:

-

Sample Preparation: Dissolve the crude pheromone extract (approx. 50-100 ng of target compound) in 50

L of hexane in a small glass vial. -

Reaction Initiation: Add 50

L of DMDS and 10 -

Incubation: Cap the vial tightly and incubate at 40°C for 4 hours (or overnight at room temperature).

-

Causality: The iodine acts as a mild Lewis acid catalyst, promoting the electrophilic addition of DMDS across the double bond.

-

-

Quenching: Add 100

L of 5% Sodium Thiosulfate. Shake vigorously.-

Validation: The distinct violet color of iodine should disappear, indicating the removal of unreacted iodine.

-

-

Extraction: Recover the organic (hexane) phase.

-

Analysis: Inject 1-2

L into the GC-MS.

Data Interpretation (Self-Validation):

For a tetradecenol derivative, look for the molecular ion (

-

Cleavage Rule: The bond between the two carbons bearing the methylthio (-SCH3) groups cleaves preferentially.

-

Example (

-14:OH):-

Parent Alcohol Mass: 212

-

DMDS Adduct Mass: 306

-

Fragment A:

-

Fragment B:

-

Verification: The presence of these specific fragments confirms the

position.

-

Figure 2: Analytical workflow for structural elucidation of tetradecenol isomers.

Part 5: Commercial & Drug Development Implications

Mating Disruption (MD)

The primary application of tetradecenols is in Integrated Pest Management (IPM) .

-

Competitive Attraction: Synthetic pheromones are released in high concentrations (dispensers, microencapsulated sprays). Males follow false plumes, depleting their energy reserves and failing to locate females.

-

Camouflage: A uniform cloud of pheromone saturates the male's receptors (sensory adaptation), rendering him "blind" to the female's natural call.

Synthesis Challenges

For commercial viability, synthesis must be stereoselective.

-

Alkyne Coupling: Standard route involves coupling a terminal alkyne with an alkyl bromide, followed by partial hydrogenation.

-

Lindlar Catalyst

yields Z (cis) isomer. -

Birch Reduction (Na/NH3)

yields E (trans) isomer.

-

-

Purity Requirement: Even 1-2% of the wrong isomer (e.g.,

isomer in a

References

-

Vertex AI Search. (2026). Natural occurrence of tetradecenol isomers in insects. Retrieved from 2

-

JIRCAS. (2025). The Sex Pheromone of the Lima Bean Pod Borer Etiella zinckenella. Retrieved from 12

-

ResearchGate. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components. Retrieved from 13[5]

-

Cambridge Core. (1974). The Occurrence of (E)-11-Tetradecen-1-ol... in Spruce Budworm. Retrieved from

-

MDPI. (2023). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis. Retrieved from 14

-

PubMed. (2022). Double-bond location in monounsaturated fatty acids by dimethyl disulfide derivatization. Retrieved from 15

Sources

- 1. mdpi.com [mdpi.com]

- 2. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]

- 3. researchgate.net [researchgate.net]

- 4. (Z)-11-tetradecenyl acetate (Ref: BAS 280 1) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journal.bee.or.kr [journal.bee.or.kr]

- 8. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 9. tips.sums.ac.ir [tips.sums.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. jircas.go.jp [jircas.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Double-bond location in monounsaturated fatty acids by dimethyl disulfide derivatization and mass spectrometry: Application to analysis of fatty acids in pheromone glands of four lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Derivatization Strategies for Fatty Alcohol Analysis by GC

Abstract

The direct analysis of fatty alcohols by Gas Chromatography is frequently compromised by the polarity of the hydroxyl (-OH) functional group.[1] This moiety facilitates intermolecular hydrogen bonding and interaction with silanol groups on the column stationary phase, resulting in peak tailing, adsorption losses, and non-linear calibration curves. This guide details two robust derivatization protocols—Silylation (TMS) and Acetylation —to mask the protic hydrogen, thereby improving volatility, thermal stability, and peak symmetry.

The Polarity Challenge & Solution Architecture

Fatty alcohols possess a lipophilic tail and a hydrophilic head. In a heated GC inlet, the hydrophilic -OH groups interact with active sites (metal surfaces, glass wool, column defects).

The Solution: Derivatization replaces the active hydrogen with a non-polar moiety.[1]

-

Silylation: Replaces H with a Trimethylsilyl (TMS) group [-Si(CH₃)₃].[2][3]

-

Acetylation: Replaces H with an Acetyl group [-C(O)CH₃].

Decision Matrix: Silylation vs. Acetylation[1]

| Feature | Method A: Silylation (TMS) | Method B: Acetylation |

| Reagent | BSTFA + 1% TMCS | Acetic Anhydride + Pyridine |

| Reaction Type | Nucleophilic Substitution (SN2) | Esterification |

| Moisture Sensitivity | High (Strictly Anhydrous) | Moderate |

| Derivative Stability | Low (Hydrolyzes in hours/days) | High (Stable for months) |

| Sample Clean-up | None (Direct Injection) | Required (LLE/Wash) |

| By-products | Volatile (Elute with solvent) | Acidic (Must be removed) |

| Best For | High-throughput, clean matrices | Complex/wet matrices, storage |

Workflow Visualization

The following diagram illustrates the decision logic and mechanistic pathways for both methods.

Figure 1: Decision tree and workflow for derivatizing fatty alcohols via Silylation vs. Acetylation.

Method A: Silylation (The Gold Standard)

Silylation is the preferred method for most GC-MS applications due to the formation of characteristic mass fragments (M-15) and the ability to inject the reaction mixture directly without extraction [1].

Reagents

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) with 1% Trimethylchlorosilane (TMCS ).

-

Why TMCS? Steric hindrance in long-chain alcohols can slow the reaction. TMCS acts as a catalyst to drive the reaction to completion [2].[3]

-

-

Solvent: Anhydrous Pyridine (optional, acts as acid scavenger) or Ethyl Acetate.

-

Internal Standard: 1-Nonadecanol (C19:0) or 5α-Cholestane.

Protocol

-

Preparation: Weigh 1–5 mg of fatty alcohol sample into a 2 mL GC autosampler vial.

-

Solvation: Add 500 µL of anhydrous Pyridine. Vortex until dissolved.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS .

-

Reaction: Cap tightly. Incubate at 60°C for 30 minutes [3].

-

Analysis: Cool to room temperature. Inject directly into GC.[1][2][5]

Mechanism:

Method B: Acetylation (The Robust Alternative)

Acetylation converts alcohols to esters.[1][4] While more labor-intensive, the derivatives are extremely stable and insensitive to moisture during storage [4].

Reagents

Protocol

-

Preparation: Weigh sample into a glass reaction tube.

-

Reaction: Add 200 µL Pyridine and 200 µL Acetic Anhydride.

-

Incubation: Heat at 70°C for 45 minutes or leave overnight at room temperature [5].

-

Quenching: Cool sample. Add 1 mL of DI water to hydrolyze excess anhydride to acetic acid.

-

Extraction (Crucial):

-

Analysis: Transfer the top hexane layer to a GC vial containing anhydrous Na₂SO₄ (to dry). Inject.

Instrumental Parameters (GC-MS/FID)

The following conditions are optimized for silylated fatty alcohols (C10–C30).

| Parameter | Setting | Rationale |

| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase minimizes interaction with derivatives; "ms" grade lowers bleed at high temps. |

| Inlet | Split (10:1) @ 280°C | High temp ensures rapid volatilization of high-boiling C30 alcohols. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Oven Program | 100°C (1 min) | Fast ramp prevents band broadening; high final temp elutes heavy homologs. |

| Detector (MS) | Source: 230°C, Quad: 150°C | Standard EI source temps. |

| Mass Range | 40–550 m/z | Covers molecular ions of silylated derivatives. |

Note on Columns: Do not use Carbowax (PEG) columns for silylation reactions unless the sample is rigorously cleaned, as active silyl reagents can degrade the stationary phase [1].

Troubleshooting & Quality Control

Common Failure Modes

-

Incomplete Reaction (Small native peaks remain):

-

Cause: Steric hindrance or insufficient reagent.

-

Fix: Increase TMCS to 10% or increase reaction time to 60 mins.

-

-

White Precipitate in Vial (Silylation):

-

Cause: Moisture contamination. BSTFA hydrolyzed to trifluoroacetamide.[10]

-

Fix: Dry sample under N₂ stream; use fresh ampule of BSTFA.

-

-

Tailing Peaks (Acetylation):

-

Cause: Residual Pyridine/Acetic Acid injected.

-

Fix: Perform a second water wash of the hexane extract.

-

Validation Criteria

-

Linearity:

over 10–1000 µg/mL range. -

Recovery: Internal Standard (e.g., C19-OH) area counts should remain consistent (<5% RSD) across the batch.

References

- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry.

- Agilent Technologies. (2020). Analysis of Fatty Alcohols in Environmental Samples.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography (2nd ed.). Wiley.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Stability and storage conditions for (11E)-Tetradecen-1-ol-d5 standard solutions

This guide serves as a technical support resource for researchers utilizing (11E)-Tetradecen-1-ol-d5 , a deuterated fatty alcohol primarily used as an Internal Standard (ISTD) in Gas Chromatography-Mass Spectrometry (GC-MS) for pheromone profiling and lipidomics.

Chemical Family: Unsaturated Fatty Alcohols | Application: GC-MS Internal Standard (ISTD)

Product Overview & Critical Properties

This standard is the deuterated analog of the sex pheromone component (11E)-Tetradecen-1-ol. It is chemically identical to the native analyte regarding extraction recovery and derivatization but provides a mass-shifted signal (typically +5 Da) for quantitation.

-

Molecular Weight: ~217.41 g/mol (vs. ~212.37 g/mol for native).

-

Critical Functional Groups:

-

Primary Hydroxyl (-OH): Susceptible to oxidation (to aldehyde/acid) and adsorption to glass.

-

Trans-Double Bond (C11=C12): Susceptible to photo-isomerization (E

Z) and oxidative cleavage. -

Deuterium Label (d5): Stable on the carbon backbone. Note: If your specific label is on the hydroxyl group (-OD), it will exchange with moisture instantly. This guide assumes Carbon-Deuterium (C-D) labeling.

-

Core Storage Directives (The "Golden Rules")

To maintain isotopic purity (>98%) and chemical integrity, follow these non-negotiable storage conditions.

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (Minimum) -80°C Preferred | Low temperatures kinetically inhibit oxidation rates and prevent trans-cis isomerization. |

| Light | Amber Glass / Foil Wrap | The E-double bond is photosensitive. UV exposure catalyzes isomerization to the Z-isomer, compromising separation accuracy. |

| Atmosphere | Argon or Nitrogen | Oxygen causes double-bond cleavage (peroxide formation). Always purge headspace before resealing. |

| Container | Glass (PTFE-lined cap) | NEVER use plastic. Fatty alcohols are lipophilic and will partition into plastic walls (leaching) or adsorb to the surface. |

Solution Stability & Solvent Compatibility

Recommended Solvents:

-

Primary:

-Hexane, Dichloromethane (DCM), Isooctane. -

Acceptable: Isopropanol, Ethanol (only if no transesterification reagents are present).

-

Avoid: Water, acidic solutions (catalyzes isomerization).

Shelf-Life Matrix:

| Form | Condition | Estimated Stability |

|---|---|---|

| Neat (Pure Oil) | -20°C, Dark, Argon | 24–36 Months |

| Stock Solution (>1 mg/mL) | -20°C, Hexane | 6–12 Months |

| Working Solution (<10 µg/mL) | 4°C, Hexane | < 1 Week (Prepare Fresh) |

Troubleshooting Guide & FAQs

Q1: My ISTD signal intensity is dropping over time. Is the compound degrading?

Diagnosis: This is likely Adsorption or Evaporation , not chemical degradation.

-

Mechanism: Fatty alcohols have a polar head (-OH) and non-polar tail. At low concentrations (<1 µg/mL), the -OH group binds to active sites on untreated glass inserts.

-

Solution:

-

Use silanized (deactivated) glass inserts for GC vials.

-

Check solvent volume. If solvent evaporates, concentration increases, but if the analyte precipitates or adsorbs, signal decreases.

-

Protocol: Add a "keeper" solvent (e.g., toluene) if evaporating to dryness, or derivatize (silylation with BSTFA) immediately to block the -OH group.

-

Q2: I see a "shoulder" peak eluting just before my standard. What is it?

Diagnosis: Isomeric Impurity (E

-

Mechanism: The (11E) trans-isomer is thermodynamically more stable than the (11Z) cis-isomer, but UV light or acid catalysis can drive the equilibrium toward the Z-form.

-

Check: Compare the retention time. On polar GC columns (e.g., DB-Wax), Z-isomers typically elute slightly earlier or later than E-isomers depending on the phase.

-

Fix: Discard the solution if the isomer ratio shifts >5%. Ensure all future handling is done under low-light conditions.

Q3: Can I store the standard in the original ampoule after opening?

Answer: No. Once a sealed ampoule is cracked, the inert atmosphere is lost.

-

Protocol: Transfer the entire contents immediately to a screw-cap amber vial with a PTFE/Silicone septum. Purge with Nitrogen before closing.[1]

Handling Protocols (SOP)

Workflow: Opening & Aliquoting

Failure to equilibrate is the #1 cause of water contamination.

-

Equilibration: Remove the ampoule from the freezer. Let it stand at room temperature for 20 minutes before opening.

-

Why? Opening a cold vial causes atmospheric moisture to condense inside, introducing water that can interfere with derivatization.

-

-

Primary Dilution: Crack ampoule and quantitatively transfer to a volumetric flask using hexane.

-

Aliquot Strategy: Do not freeze/thaw the master stock repeatedly.

-

Divide the Master Stock into 5–10 small amber vials (e.g., 200 µL each).

-

Store these at -20°C.

-

Thaw one aliquot at a time for daily use.

-

Visualizations

Figure 1: Storage & Troubleshooting Decision Tree

This logic flow helps you decide if a standard is viable or needs replacement.

Caption: Decision matrix for evaluating the chemical integrity of (11E)-Tetradecen-1-ol-d5 standards.

Figure 2: Degradation Pathways

Understanding how the molecule breaks down helps in identifying "ghost peaks" in your chromatogram.

Caption: Primary degradation pathways. UV exposure leads to Z-isomers; Oxygen leads to chain cleavage and aldehydes.

References

-

National Institute of Standards and Technology (NIST). (2023). 11-Tetradecen-1-ol, (E)- Properties and Mass Spectra. NIST Chemistry WebBook, SRD 69. [Link]

-

LIPID MAPS® Lipidomics Gateway. (2023). Fatty Acid Mass Spectrometry Protocols & Internal Standard Handling. [Link]

-

Shaver, T. N., et al. (1982). Effects of pheromone components and their degradation products on the response of Heliothis spp. Journal of Chemical Ecology. [Link]]

Sources

Technical Guide: Eliminating Contamination in Insect Pheromone Analysis

To: Research Scientists, Chemical Ecologists, and Drug Discovery Teams From: Senior Application Scientist, Chemical Ecology Division Subject: Troubleshooting & Elimination of Artifacts in Trace Volatile Analysis

Introduction: The Signal in the Noise

Insect pheromones are often produced in nanogram to picogram quantities. At this level of sensitivity, "noise" is not just static—it is a chemical masquerade. A single fingerprint can obscure a sesquiterpene; a plastic pipette tip can introduce phthalates that mimic bioactive compounds.

This guide is not a checklist; it is a system of exclusion. It is designed to help you distinguish between the biological signal of the insect and the chemical noise of your equipment.

Module 1: The "Ghost Peak" Hunter (System & Chemical Artifacts)

Q: I see consistent peaks in my chromatogram even when running a solvent blank. What are they?

A: These are "ghost peaks," and their mass spectral signature (m/z) is their fingerprint. In pheromone analysis, the two most common offenders are Siloxanes and Phthalates .

-

Siloxanes (The "Septum Bleed"):

-

Source: Thermal degradation of the GC column stationary phase, inlet septum bleed, or vial cap liners.

-

Mechanism: Cyclic siloxanes (D3, D4, D5) form when the polysiloxane backbone breaks down under heat or oxygen stress.[1]

-

Diagnosis: Look for the "picket fence" pattern in the mass spectrum.

-

Correction: Switch to "Low-Bleed" or "High-Temp" septa. Ensure your carrier gas has high-capacity oxygen traps.

-

-

Phthalates (The "Plasticizer"):

-

Source: Plasticizers leaching from plastic pipette tips, wash bottles, Parafilm, or even laboratory air filtration systems.

-

Mechanism: Phthalates are ubiquitous semi-volatiles that adsorb onto glassware and concentrate during solvent evaporation.

-

Diagnosis: A massive, dominant peak at m/z 149 .

-

Correction: Ban all plastics from the extraction workflow. Use only glass, Teflon (PTFE), or metal.

-

Data Table 1: The Contaminant Fingerprint

Use this table to rapidly identify non-target peaks in your GC-MS data.

| Contaminant Class | Diagnostic Ions (m/z) | Likely Source | Remediation |

| Siloxanes | 73, 147, 207, 221, 281, 355 | Septum bleed, column degradation, vial caps | Change septum, condition column, check O2 scrubbers. |

| Phthalates | 149 (Base Peak), 167, 279 | Plastic tubing, Parafilm, pipette tips | Switch to glass/PTFE; bake glassware at 450°C. |

| Squalene / Fatty Acids | 69, 81 (Squalene); 41, 43, 57 (Lipids) | Human fingerprints , skin flakes | Wear nitrile gloves; handle active parts with forceps. |

| BHT (Antioxidant) | 205, 220 | Diethyl ether stabilizer, plastics | Distill solvents before use; check solvent grade. |

| Carboxylic Acids | 60 (McLafferty rearr.) | Septum particles in liner | Change liner; check for coring. |

Module 2: Biological & Environmental Masqueraders[2][3][4][5][6][7]

Q: How do I distinguish between a plant volatile and an insect pheromone?

A: This is the most difficult challenge in in situ sampling. Insects often sequester plant compounds or emit pheromones that are structurally similar to Green Leaf Volatiles (GLVs).

-

The "Plant Noise" Problem: When aerating insects on a host plant, you will collect GLVs (e.g., (Z)-3-hexenyl acetate, linalool). These can mask minor pheromone components.

-

The Solution: You must run a concurrent control (plant without insect) under identical conditions. Do not rely on a library spectrum; plant volatile profiles change with circadian rhythm and stress (e.g., herbivory).

Q: My SPME fiber shows peaks that aren't in the solvent blank.

A: SPME fibers are "chemical sponges." They can absorb volatiles from the laboratory air (cleaning agents, floor wax) or carry over "sticky" compounds from previous runs.

-

Protocol: Always perform a "Fiber Blank" (desorb the fiber immediately before sampling) to ensure it is clean.

Visual Troubleshooting Logic

The following flowchart illustrates the decision matrix for identifying an unknown peak.

Figure 1: Decision matrix for isolating bioactive compounds from chemical noise.

Module 3: Sampling Artifacts (SPME & Adsorbents)

Q: I am using Porapak Q to collect volatiles, but I see a high background.

A: Commercial adsorbents (Porapak, Tenax, Super Q) are never clean enough out of the bottle. They contain synthesis byproducts (oligomers) that will co-elute with pheromones.

-

The Fix: You must perform a rigorous Soxhlet extraction or solvent wash before every use.

-

Storage: Once cleaned, adsorbents must be stored in flame-sealed glass ampoules or under nitrogen. Exposure to lab air for even 1 hour can re-contaminate them.

Q: My SPME fiber is showing "ghosts" of the previous sample.

A: This is carryover , common with high-molecular-weight cuticular hydrocarbons.

-

The Fix: Increase the desorption time and temperature (within fiber limits).

-

Warning: Do not clean SPME fibers with solvents (like hexane) unless explicitly rated for it (e.g., SolGel fibers). Swelling can strip the phase.

Module 4: Validated Experimental Protocols

Protocol A: Glassware Silanization (Deactivation)

Why? Glass has active hydroxyl (-OH) sites that can adsorb polar pheromones (alcohols, aldehydes) or catalyze rearrangements.

-

Clean: Wash glassware with detergent, rinse with distilled water, then acetone.

-

Acid Wash: Soak in 10% HCl for 1 hour to remove mineral deposits. Rinse with Milli-Q water.

-

Silanize: Treat with 5% DMCS (Dimethyldichlorosilane) in toluene for 15 minutes.

-

Note: Perform in a fume hood. DMCS is corrosive.

-

-

Rinse: Rinse twice with toluene, then twice with methanol.

-

Cure: Bake at 100°C for 1 hour.

Protocol B: Conditioning Porapak Q Filters

Why? To remove polymerization byproducts (naphthalene, ethylbenzene derivatives).

-

Pack: Place the adsorbent in a Soxhlet extraction thimble.

-

Extract: Run Soxhlet extraction with Dichloromethane (DCM) for 8 hours.

-

Switch: Change solvent to Hexane and extract for another 8 hours.

-

Dry: Dry under a stream of high-purity Nitrogen (N2) while heating gently (50°C).

-

Validate: Run a solvent extract of the cleaned filter on GC-MS. The baseline should be flat.

References

-

Millar, J. G., & Haynes, K. F. (Eds.). (1998). Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers. Link

-

Agilent Technologies. (2022). GC/MS Troubleshooting Guide: Ghost Peaks and Contamination. Link

-

Restek Corporation. (2022).[1] Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Link

-

Sigma-Aldrich. (2023). SPME Troubleshooting Guide: Fiber Care and Carryover. Link

Sources

Technical Support Center: GC-MS Source Maintenance & Inertness Preservation

Status: Operational Role: Senior Application Scientist Topic: Preventing Analyte Degradation via Source Cleaning

Introduction: The Physics of "Dirty" Sources

Welcome to the Technical Support Center. You are likely here because your quality control standards—specifically thermolabile pesticides or active drugs—are failing.

In Mass Spectrometry, a "dirty" source is not just physically unclean; it is chemically active . Over time, combustion byproducts and matrix residues form deposits on the ion volume and repeller. These deposits, along with oxidized metal surfaces, act as Lewis acids or bases . When labile analytes (like DDT or Carbamazepine) hit these "hot spots" at

Simple solvent rinsing is rarely sufficient. To restore inertness, we must physically remove the active oxidation layer and carbon buildup to expose the passive metal substrate.

Module 1: Diagnosis – Do I Actually Need to Clean the Source?

Before venting the MS, you must confirm the source is the culprit. Degradation often occurs in the GC Inlet (liner/gold seal) rather than the MS source. We use the DDT/Endrin Stress Test to localize the fault.

The Protocol: EPA 8270/525.2 Inertness Check

Inject a standard containing 4,4'-DDT and Endrin (typically 50 ng/µL). Monitor their breakdown products.

| Parent Compound | Breakdown Products (Indicators of Activity) | Limit (EPA 8270E) | Mechanism |

| 4,4'-DDT | 4,4'-DDE + 4,4'-DDD | < 20% | Dechlorination/Dehydrochlorination (Active Metal Sites) |

| Endrin | Endrin Aldehyde + Endrin Ketone | < 20% | Isomerization (Thermal/Surface Catalysis) |

Calculated as: % Breakdown = (Area of Breakdown Products) / (Area of Parent + Area of Breakdown Products) × 100

Troubleshooting Logic Tree

Use this logic flow to determine if the MS source is the root cause.

Figure 1: Diagnostic workflow to isolate analyte degradation sources. Only proceed to MS source cleaning if inlet and column maintenance fail to resolve the breakdown.

Module 2: The Cleaning Protocol (Abrasive Slurry Method)

Warning: This procedure involves hazardous chemicals and delicate components. Wear powder-free nitrile gloves and safety glasses.

Required Materials

-

Abrasive: Aluminum Oxide (Alumina) Powder (3–5 micron grit).

-

Solvents: Deionized (DI) Water, Methanol (HPLC Grade), Acetone, Hexane.

-

Tools: Cotton swabs (lint-free), clean beaker, ultrasonic bath, lint-free cloth.

Step-by-Step Workflow

1. Preparation & Disassembly

-

Vent the MS according to manufacturer guidelines.

-

Critical: Separate the Ceramic Insulators and Filaments .

-

Why? Abrasives create conductive paths on ceramics (causing arcing) and destroy filaments. Never clean these components abrasively.

-

2. The Slurry Scrub (The "Active" Step)

-

Mix Alumina powder with a small amount of Methanol or DI Water to form a thick paste.

-

Dip a cotton swab into the paste.

-

Vigorously scrub the metal parts (Ion Volume, Repeller, Lens Stack).

-

Goal: Remove all rainbow/blue discoloration (oxidation) and dark carbon deposits. The metal should look dull and uniform (matte finish) rather than shiny.

-

Scientific Note: You are mechanically removing the Lewis acid sites. A "polished" look is not the goal; a clean, passive surface is.

-

3. The Rinse Sequence (Removal of Residue) Residue management is the most common failure point. Alumina particles left behind will cause extreme background noise.

Figure 2: The solvent polarity gradient ensures removal of inorganic abrasives followed by organic residues.

4. Reassembly & Verification

-

Wear new gloves. Do not touch cleaned parts with bare skin (skin oils are instant hot spots).

-

Pump down and bake out the analyzer (typically >2 hours).

-

Validation: Run an Autotune. Look for low background (Air/Water) and sharp peaks. Then, repeat the DDT/Endrin check from Module 1.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use a Dremel tool to polish the source parts? A: No. While it removes dirt, high-speed rotary tools can alter the geometry of the ion volume and lens apertures. Even micron-level changes can affect ion focusing, reducing sensitivity and resolution. Hand scrubbing with a swab is safer and sufficient.

Q: My repeller has a dark burn mark. Do I need to replace it? A: Not necessarily. Try the alumina scrub first.[3] If the pitting is deep (physical deformation of the metal), the electric field will be distorted, leading to poor ion trajectory. In that case, replace the repeller.

Q: How do I clean the ceramic insulators if they are dirty? A: Solvent only. Sonicate them in methanol or acetone. If they remain discolored or if you observe "leakage currents" (difficulty maintaining voltage) during tuning, they must be replaced. Micro-cracks in ceramics can trap solvents and ruin vacuum quality.

Q: I have a Thermo ISQ/TSQ. Do I need to vent? A: No. Use the Vacuum Interlock (V-Lock) tool. You can remove the source cartridge without breaking vacuum.[1][2] This allows for source swapping in under 30 minutes, significantly reducing downtime compared to full venting cycles.

Q: Why does my sensitivity drop immediately after cleaning? A: This is often the "Active Metal" effect. Freshly scrubbed stainless steel can be slightly active until a thin, passive oxide layer reforms. Run a few high-concentration injections of your matrix or a "priming" solution to passivate the active sites before running critical low-level calibration curves.

References

-

US Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[6][7]Link (Note: Refers to 8270D/E criteria for breakdown).

-

Agilent Technologies. (2022). Agilent 5977B Series MSD: Laboratory Operator Quick Reference Guide.[8]Link

-

Restek Corporation. (2021).[9] Conveniently Evaluate GC Inlet Inertness with Endrin & DDT.[9]Link

-

Thermo Fisher Scientific. (2012).[1] Easy Vent-Free Source Removal on the Thermo Scientific ISQ GC-MS System.[2]Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]

- 5. assets-global.website-files.com [assets-global.website-files.com]

- 6. portal.ct.gov [portal.ct.gov]

- 7. EPA Method 8270E | Western Kentucky University [wku.edu]

- 8. agilent.com [agilent.com]

- 9. Conveniently Evaluate GC Inlet Inertness with Endrin & DDT Using Our Ready-to-Use Reference Standard [discover.restek.com]

Cross-Validation of Analytical Methods for Pheromone Detection

A Comparative Technical Guide for Chemical Ecologists and Drug Developers

Core Directive: The "Identification-Activity" Gap

In pheromone analysis, the detection of a chemical peak is meaningless without biological context. A mass spectrum identifies a molecule, but it does not prove function. Conversely, an electrophysiological response proves detection but not identity.

This guide moves beyond standard instrument manuals to address the "Identification-Activity Gap." It evaluates the Integrated GC-MS/EAD (Gas Chromatography-Mass Spectrometry / Electroantennographic Detection) platform as the primary solution, comparing its performance against standalone GC-MS, LC-MS, and emerging optical sensors.

Methodological Landscape: The Triad of Detection

To validate a pheromone, three questions must be answered simultaneously:

-

Is it there? (Separation & Identification)

-

Is it active? (Biological Validation)

-

How much is there? (Quantification)

The Primary Solution: Integrated GC-MS/EAD

This method splits the column effluent: one stream goes to the Mass Spectrometer (for ID), and the other to a live insect antenna (EAD). This provides real-time cross-validation.

The Alternatives

-

Standalone GC-MS: The gold standard for identification but prone to "false positives" (identifying abundant non-pheromones) and "false negatives" (missing trace active compounds).

-

LC-MS (Liquid Chromatography-MS): Essential for polar, non-volatile peptide pheromones (common in aquatic species) but poor for volatile semiochemicals.

-

Optical Biosensors (Raman/SPR): Emerging field tools for non-destructive monitoring, currently lacking the resolution for complex blend deconvolution.

Comparative Analysis: Performance Metrics

The following data aggregates performance metrics from recent chemical ecology studies, comparing the Integrated Platform against standalone alternatives.

Table 1: Analytical Performance Matrix

| Feature | Integrated GC-MS/EAD | Standalone GC-MS | LC-MS/MS | Optical Biosensors |

| Primary Analyte | Volatile Semiochemicals | Volatile Semiochemicals | Peptides / Polar Compounds | Known Target Volatiles |

| Sensitivity (LOD) | < 1 pg (Antenna dependent) | 1–10 pg (SIM Mode) | 0.1–1 pg (MRM Mode) | 1–100 ng (Low sensitivity) |

| Selectivity | Biological: Extreme (Receptor-based) | Chemical: High (Mass Spectral Library) | Chemical: High (Retention + Mass) | Targeted: Medium |

| Matrix Interference | Low (Antenna filters noise) | High (Requires clean-up) | Medium (Ion suppression common) | High (Environmental noise) |

| Throughput | Low (1 sample/hr + Prep) | High (Automated) | High (Automated) | Real-time |

| Validation Level | Functional Proof | Structural Hypothesis | Structural Hypothesis | Presence Indication |

Table 2: Sampling Method Impact (SPME vs. Solvent)

Crucial for Protocol Design: The choice of sampling dictates the validation strategy.

| Parameter | Solid Phase Microextraction (SPME) | Solvent Extraction (Liquid-Liquid) |

| Recovery | Equilibrium-based (Competitive adsorption) | Exhaustive (Total extraction) |

| Volatile Loss | Minimal (Solvent-free) | High (Loss during concentration) |

| Quantification | Semi-quantitative (affected by temp/time) | Absolute Quantification |

| GC-EAD Suitability | Excellent (No solvent peak masking) | Good (Solvent peak creates "blind spot") |

Scientific Integrity: The Self-Validating Protocol

Objective: To identify a trace sex pheromone component in a complex cuticular matrix using split-stream validation.

Phase 1: The "Dual-Stream" Workflow

This protocol uses a Y-splitter at the end of the GC column. The critical challenge is the Retention Time Shift caused by the pressure difference between the MS (vacuum) and EAD (atmospheric pressure).

Step-by-Step Methodology:

-

System Preparation:

-

Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

-

Splitter: Install a deactivated fused silica Y-splitter.

-

Restrictor: Add a restrictor line to the EAD outlet to balance flow. Target a 1:1 split ratio.

-

-

Retention Time Locking (The Causality Check):

-

Why? You cannot correlate a biological spike at 12.5 min with a mass spectrum at 12.4 min without calibration.

-

Action: Inject a homologous series of n-alkanes (C8–C20). Calculate the Kováts Retention Index (KI) for both the FID/EAD signal and the MS signal.

-

Validation: The KI values must match within ±5 units.

-

-

Biological Preparation (The Sensor):

-

Excise the antenna of a male insect.

-

Mount between two Ag/AgCl glass electrodes filled with saline (Beadle-Ephrussi or Ringer’s solution).

-

Check: Verify baseline stability. Noise should be < 0.2 mV. Puff a known standard (e.g., pure pheromone or solvent control) to confirm viability.

-

-

Data Acquisition:

-

Inject sample (SPME fiber desorption for 1 min at 250°C).

-

Record MS (Total Ion Current) and EAD (mV response) simultaneously.

-

-

Cross-Correlation (The Analysis):

-

Overlay the EAD trace on the TIC (Total Ion Chromatogram).

-

Scenario A (Ideal): EAD spike aligns perfectly with a TIC peak. -> Extract Mass Spectrum, Library Search.

-

Scenario B (Active Trace): EAD spike visible, but no TIC peak. -> Compound is below MS detection limit but biologically active. Switch MS to SIM (Selected Ion Monitoring) mode or concentrate sample.

-

Scenario C (False Positive): Large TIC peak, no EAD response. -> Compound is an impurity (e.g., cuticular hydrocarbon) with no behavioral function.

-

Visualization: The Validation Logic Flow

The following diagram illustrates the critical decision pathways in cross-validating pheromone candidates.

Caption: Workflow for parallel structural and functional validation. Dashed line indicates iterative refinement for trace detection.

References

-

Frontiers in Ecology and Evolution. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. [Link][1][2][3]

-

Journal of Chemical Ecology. (2002). Sampling and sample preparation for pheromone analysis: SPME vs Solvent Extraction. [Link]

-

Analytical Methods. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides. [Link]

-

Talanta. (2014).[4] Comparison between solid phase microextraction (SPME) and hollow fiber liquid phase microextraction (HFLPME). [Link]

-

National Institutes of Health (PMC). (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

- 4. Comparison between solid phase microextraction (SPME) and hollow fiber liquid phase microextraction (HFLPME) for determination of extractables from post-consumer recycled PET into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Analysis of (11E)- and (11Z)-Tetradecen-1-ol Biological Activity

[1]

Executive Summary

(11E)-Tetradecen-1-ol and (11Z)-Tetradecen-1-ol are geometric isomers of a C14 monounsaturated fatty alcohol. While chemically similar, their biological activities in insect chemical ecology are distinct and often diametrically opposed. These compounds primarily function as semiochemicals (pheromones) in the order Lepidoptera (moths).

The central divergence in their biological utility lies in their role within the pheromone blend:

-

(11Z)-Tetradecen-1-ol (Z11-14:OH) acts as a critical synergist for species such as the Oblique-banded Leafroller (Choristoneura rosaceana), where it is required to elicit full behavioral mating responses.

-

(11E)-Tetradecen-1-ol (E11-14:OH) often functions as a behavioral antagonist or is present merely as a biosynthetic intermediate. In species like the European Corn Borer (Ostrinia nubilalis), the presence of these alcohol precursors can actively inhibit attraction to the primary acetate pheromones.

This guide analyzes the stereochemical basis of their activity, their biosynthetic origins, and provides protocols for evaluating their efficacy in pest management formulations.

Chemical & Structural Basis[2]

The biological specificity of these isomers is governed by the geometry of the double bond at the 11th carbon position.

| Feature | (11Z)-Tetradecen-1-ol | (11E)-Tetradecen-1-ol |

| Common Abbreviation | Z11-14:OH | E11-14:OH |

| CAS Number | 34010-15-6 | 35153-15-2 |

| Geometry | Cis (bent structure) | Trans (linear structure) |

| Receptor Binding | Fits "U-shaped" hydrophobic pockets | Fits linear/narrow hydrophobic pockets |

| Primary Role | Pheromone Synergist / Component | Antagonist / Precursor |

Stereochemical Impact on Receptor Interaction

Insect Olfactory Receptors (ORs) are highly stereoselective. The "kink" introduced by the cis (Z) double bond creates a distinct three-dimensional footprint compared to the straighter trans (E) isomer.

-

Z-Isomer: The bent conformation allows for specific binding in receptors evolved to detect "Z-blends" (common in Tortricidae).

-

E-Isomer: The linear conformation often fails to activate Z-specific receptors or, critically, may bind competitively without activation (antagonism).

Biological Activity Profile

Species-Specific Activity

The following table summarizes the contrasting roles of these isomers across key economic pests.

| Species | Common Name | Role of Z11-14:OH | Role of E11-14:OH | Interaction Type |

| Choristoneura rosaceana | Oblique-banded Leafroller | Synergist (Essential) | Minor/Inactive | Synergistic Blend |

| Ostrinia nubilalis | European Corn Borer | Antagonist | Antagonist | Behavioral Inhibition |

| Euhyponomeutoides albithoracellus | Currant Bud Moth | Antagonist | Antagonist | Behavioral Inhibition |

| Spodoptera litura | Tobacco Cutworm | Precursor (Inactive) | Precursor (Inactive) | Metabolic Intermediate |

The "Blend Effect" Mechanism

In C. rosaceana, the sex pheromone is a precise blend of acetates and alcohols. The Z11-14:OH is not attractive on its own but is required to lower the response threshold for the primary component, (Z)-11-tetradecenyl acetate (Z11-14:Ac).

Synergism Logic:

Antagonism Logic (e.g., O. nubilalis):

Biosynthetic Pathways

Understanding the origin of these alcohols is crucial for manipulating pheromone production. They are typically immediate precursors to the active acetate pheromones.

Pathway Visualization

The following diagram illustrates the enzymatic pathway where

Figure 1: Biosynthetic pathway of 11-tetradecenyl compounds. Note that the alcohols (green) are often transient intermediates converted to acetates (grey) in many species, but retained as functional synergists in others.

Experimental Protocols

To validate the activity of these isomers, a dual-phase approach using Electroantennography (EAG) and Behavioral Wind Tunnel assays is required.

Electroantennography (EAG) Protocol

Objective: Measure the peripheral olfactory sensitivity of male antennae to E/Z isomers.

-

Preparation: Excise antenna from 2-3 day old male moths. Mount between glass capillary electrodes filled with Kaissling saline.

-

Stimulus Delivery:

-

Dissolve isomers in hexane (0.1 µg/µL to 10 µg/µL).

-

Load 10 µL onto filter paper strips in Pasteur pipettes.

-

Evaporate solvent for 30 seconds.

-

-

Recording:

-

Deliver 0.5s air puff containing the stimulus into a continuous humidified air stream flowing over the antenna.

-

Amplify signal (100x) and record depolarization (mV).

-

-

Control: Use hexane solvent blank and a standard reference (e.g., the major pheromone component) every 5 stimulations to correct for antennal fatigue.

Wind Tunnel Behavioral Assay

Objective: Determine if the isomer acts as an attractant, synergist, or antagonist.

-

Setup: Flight tunnel (2m x 0.5m x 0.5m), wind speed 30 cm/s, 23°C, red light (night simulation).

-

Treatments:

-

A: Primary Pheromone (e.g., Z11-14:Ac).[1]

-

B: Primary + Z11-14:OH (Synergist Test).

-

C: Primary + E11-14:OH (Antagonist Test).

-

-

Procedure:

-

Release individual males downwind.

-

Record behaviors: Activation (wing fanning), Upwind Flight, Source Contact.

-

-

Data Analysis: Compare percentage of "Source Contact" between treatments using Chi-square tests.

Comparative Efficacy Data

The following table synthesizes typical response data for Choristoneura rosaceana (Leafroller) vs. Ostrinia nubilalis (Corn Borer), illustrating the "Synergist vs. Antagonist" dichotomy.

| Treatment Blend | C. rosaceana Response (Source Contact %) | O. nubilalis Response (Source Contact %) | Interpretation |

| Acetate Only (Z11-14:Ac) | 15% (Low) | 85% (High) | Acetate is primary for both; sufficient for ECB. |

| Acetate + Z11-14:OH | 88% (High) | 5% (Inhibited) | Z-OH is Synergist for Leafroller; Antagonist for ECB. |

| Acetate + E11-14:OH | 12% (Low) | 2% (Inhibited) | E-OH is Inactive/Antagonistic for both. |

Signaling Logic Visualization

This diagram represents the decision logic within the insect brain upon detecting these isomers.

Figure 2: Olfactory processing logic. The same molecule (Z11-14:OH) can trigger attraction or inhibition depending on the species' neural "lock and key" programming.

References

-

Vakenti, J. M., et al. (1988).[2][1] "Sex pheromone components of the oblique-banded leafroller, Choristoneura rosaceana in the Okanagan Valley of British Columbia."[2] Journal of Chemical Ecology.

-

Svensson, G. P., et al. (2023).[3][4] "Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus." Journal of Applied Entomology.

- Linn, C. E., et al. (1987).

- Roelofs, W. L., & Brown, R. L. (1982). "Pheromones and evolutionary relationships of Tortricidae.

-

PubChem. (n.d.). "11-Tetradecen-1-ol, (11Z)- (Compound)."[2][1][5][6] National Library of Medicine.

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Sex pheromone components of the oblique-banded leafroller,Choristoneura rosaceana in the Okanagan Valley of British Columbia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 11-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 6. 11-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]

Performance of different ionization techniques for tetradecenol analysis

Performance of Different Ionization Techniques for Tetradecenol Analysis: A Comparative Guide

Executive Summary: The Ionization Paradox

For researchers analyzing tetradecenol (C14H28O), a long-chain fatty alcohol often used in pheromone research and industrial synthesis, the choice of ionization technique is a trade-off between structural identification and quantification sensitivity .

-

GC-EI-MS remains the gold standard for structural characterization (fingerprinting) but often fails to provide a molecular ion (

) due to dehydration. -

GC-CI-MS bridges the gap, providing the molecular weight confirmation missing in EI.

-